Cas no 1261985-73-2 ([1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-)

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- is a biphenyl derivative featuring a carboxylic acid functional group at the 3-position and chloro and methyl substituents at the 5, 3', and 5' positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structured aromatic framework and functional groups make it valuable for constructing complex molecules through cross-coupling or further derivatization. The chloro and methyl substitutions enhance its reactivity and selectivity in targeted reactions. The product is typically supplied in high purity to ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- structure
1261985-73-2 structure
Product Name:[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
CAS No:1261985-73-2
MF:C15H13ClO2
MW:260.715523481369
MDL:MFCD18319376
CID:2767665
Update Time:2025-11-03

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
    • MDL: MFCD18319376
    • Inchi: 1S/C15H13ClO2/c1-9-3-10(2)5-11(4-9)12-6-13(15(17)18)8-14(16)7-12/h3-8H,1-2H3,(H,17,18)
    • InChI Key: QXHQDPCSBKWLFT-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(C)=CC(C)=C2)=CC(Cl)=CC(C(O)=O)=C1

[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB326400-5 g
5-Chloro-3-(3,5-dimethylphenyl)benzoic acid, 95%; .
1261985-73-2 95%
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€1159.00 2023-04-26
abcr
AB326400-5g
5-Chloro-3-(3,5-dimethylphenyl)benzoic acid, 95%; .
1261985-73-2 95%
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[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- Suppliers

Amadis Chemical Company Limited
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(CAS:1261985-73-2)[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
Order Number:A1170806
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:18
Price ($):687.0
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Additional information on [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-

Exploring the Potential of [1,1'-Biphenyl]-3-carboxylic Acid, 5-Chloro-3',5'-Dimethyl-

The compound with CAS No. 1261985-73-2, commonly referred to as [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of a carboxylic acid group at the 3-position and chlorine and methyl substituents at specific positions introduces intriguing electronic and steric properties that make this compound a promising candidate for various applications.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-. These methods often involve multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the biphenyl core. This method not only simplifies the synthesis process but also enhances the scalability of production, making it more feasible for industrial applications.

The structural features of [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl- contribute significantly to its unique chemical properties. The carboxylic acid group imparts acidity and can participate in various chemical reactions, such as esterification or amidation. The chlorine substituent introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the methyl groups at the 3' and 5' positions provide steric hindrance, which can be exploited to control regioselectivity in subsequent transformations.

One of the most exciting areas of research involving this compound is its potential application in drug discovery. Recent studies have shown that [1,1'-Biphenyl]-3-carboxylic acid derivatives exhibit promising bioactivity against various disease targets. For example, a research team from the University of California reported that certain analogs of this compound demonstrate potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. Furthermore, preliminary pharmacokinetic studies suggest that these derivatives have favorable absorption and metabolism profiles, making them strong candidates for further preclinical development.

In addition to its biological applications, [1,1'-Biphenyl]-3-carboxylic acid has also found utility in materials science. Its rigid biphenyl structure and functional groups make it an ideal building block for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. A study published in Nature Materials highlighted how derivatives of this compound can be used to fabricate high-performance organic field-effect transistors (OFETs) with excellent charge transport properties. These findings underscore its potential in revolutionizing next-generation electronic devices.

The versatility of [1,1'-Biphenyl]-3-carboxylic acid is further evident from its role as an intermediate in the synthesis of more complex molecules. For instance, researchers have employed this compound as a key intermediate in the construction of macrocyclic compounds with potential applications in drug delivery systems. By leveraging its functional groups and structural rigidity, scientists can design molecules with tailored properties for specific biomedical applications.

From an environmental standpoint, understanding the degradation pathways and ecological impact of [1,1'-Biphenyl]-3-carboxylic acid is crucial for ensuring sustainable practices in its production and use. Recent environmental studies have focused on assessing its biodegradability under various conditions. Initial findings suggest that while certain environmental factors may influence its persistence in natural systems, further research is needed to fully understand its long-term ecological implications.

In conclusion, [1,1'-Biphenyl]-3-carboxylic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it a valuable compound with wide-ranging applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1261985-73-2)[1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-3',5'-dimethyl-
A1170806
Purity:99%
Quantity:5g
Price ($):687.0
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